molecular formula C11H10O3 B2598136 4-(3-Oxocyclobutyl)benzoic acid CAS No. 2138072-56-5

4-(3-Oxocyclobutyl)benzoic acid

Cat. No.: B2598136
CAS No.: 2138072-56-5
M. Wt: 190.198
InChI Key: ANYQAUQHQCWOQK-UHFFFAOYSA-N
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Description

4-(3-Oxocyclobutyl)benzoic acid is a benzoic acid derivative featuring a cyclobutane ring fused with a ketone group at the para position. The cyclobutyl ketone moiety introduces unique steric and electronic properties due to ring strain and conjugation effects.

Properties

IUPAC Name

4-(3-oxocyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-5-9(6-10)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQAUQHQCWOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzoic acid with cyclobutanone in the presence of a base, followed by oxidation to introduce the ketone functionality .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxocyclobutyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Oxocyclobutyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and enzyme activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 4-(3-Oxocyclobutyl)benzoic acid and related compounds:

Compound Name Substituent/Group Molecular Formula Key Structural Attributes Reference
This compound Cyclobutyl ketone C₁₁H₁₀O₃ High ring strain; planar ketone conjugation N/A
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone, nitro, chloro C₁₆H₁₂ClN₂O₅ Four-membered nitrogen ring; electron-withdrawing groups
4-Oxo-4-phenylbutyric acid Linear ketone, phenyl C₁₀H₁₀O₃ Flexible chain; aromatic π-π interactions
4-(4-Fluorophenoxy)benzoic acid Fluorophenoxy C₁₃H₉FO₃ Halogen substituent; enhanced acidity
3-(3-Methylbutoxy)benzoic acid Alkoxy chain C₁₂H₁₆O₃ Increased lipophilicity; altered solubility

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, fluoro) in analogues like 4-(4-fluorophenoxy)benzoic acid enhance acidity (pKa ~2.5–3.5) compared to the neutral cyclobutyl ketone .
  • Conformational Flexibility : Linear ketones (e.g., 4-oxo-4-phenylbutyric acid) allow greater rotational freedom, whereas the cyclobutyl ring restricts motion, influencing binding to biological targets .

Physicochemical Properties

Property This compound 4-Oxo-4-phenylbutyric Acid 4-(4-Fluorophenoxy)benzoic Acid
Molecular Weight 190.20 g/mol 178.18 g/mol 232.21 g/mol
Melting Point Not reported ~120–125°C 171–175°C
logP (Lipophilicity) Estimated ~1.8 1.16 (experimental) ~2.3
Solubility Moderate in polar solvents Low in water; soluble in DMSO Low in water; soluble in ethanol

Analysis :

  • The cyclobutyl group likely reduces water solubility compared to hydroxylated analogues (e.g., 4-hydroxy-3-methylbenzoic acid, ) but enhances membrane permeability due to moderate lipophilicity.
  • The fluorophenoxy group in 4-(4-fluorophenoxy)benzoic acid increases melting point, suggesting stronger intermolecular forces (e.g., halogen bonding) .

Biological Activity

4-(3-Oxocyclobutyl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its mechanisms of action, biological targets, and pharmacological properties is crucial for further development in therapeutic contexts.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with a ketone group and a benzoic acid moiety. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to various pharmacological effects. For instance, it has been associated with the inhibition of diaminopimelate desuccinylase (DapE), an enzyme critical in bacterial cell wall synthesis, indicating potential antibacterial properties.

Enzyme Inhibition Studies

A library of compounds including this compound was evaluated for their inhibitory effects on DapE. The compound displayed significant inhibition, with an IC50 value that suggests moderate potency compared to other compounds in the library .

CompoundIC50 (μM)Remarks
This compound55.4Moderate inhibitor
Other derivativesVariesComparison for efficacy

Case Studies

  • Antibacterial Activity : In a study examining the antibacterial properties of various benzoic acid derivatives, this compound was highlighted for its effectiveness against Gram-negative bacteria. The study noted that modifications to the cyclobutyl moiety significantly influenced activity levels .
  • Pharmacokinetic Properties : Research utilizing computational methods predicted favorable pharmacokinetic properties for this compound, including good gastrointestinal absorption and potential blood-brain barrier penetration. This suggests that the compound could be considered for central nervous system-targeted therapies .

Safety and Toxicology

The safety profile of this compound indicates moderate acute toxicity via oral and dermal routes, classified under Category 4 for acute toxicity . Careful handling and further toxicological assessments are recommended for clinical applications.

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